N-(tert-butoxycarbonyl)-N1-(2,5-diethoxyphenyl)glycinamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the protection of the amine group on glycine using a Boc anhydride, followed by the coupling of the resulting Boc-glycine with the 2,5-diethoxyphenyl group. This could potentially be achieved through a peptide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The Boc group would add steric bulk, the amide would be capable of hydrogen bonding, and the phenyl ring would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the reaction conditions. Under acidic conditions, the Boc group could be removed, revealing the free amine. The compound could also potentially undergo reactions at the phenyl ring, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide could allow for hydrogen bonding, potentially increasing its solubility in water. The Boc group is quite bulky and could influence the compound’s conformation and reactivity .Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(2,5-diethoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-6-22-12-8-9-14(23-7-2)13(10-12)19-15(20)11-18-16(21)24-17(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUZFDYINIHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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